1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate

Lipophilicity ADME Bioisosterism

1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate (CAS 2731006-34-9) is a densely functionalized spirocyclic building block comprising a 1-azaspiro[3.3]heptane core bearing a ketone at position 3, an N-Boc protecting group, and an ethyl ester at position 2. Its molecular formula is C14H21NO5 with a molecular weight of 283.32 g/mol.

Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
Cat. No. B13625715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate
Molecular FormulaC14H21NO5
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)C2(N1C(=O)OC(C)(C)C)CCC2
InChIInChI=1S/C14H21NO5/c1-5-19-11(17)9-10(16)14(7-6-8-14)15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3
InChIKeyHYBNGBWBIFBZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate: Core Molecular Attributes for Informed Procurement


1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate (CAS 2731006-34-9) is a densely functionalized spirocyclic building block comprising a 1-azaspiro[3.3]heptane core bearing a ketone at position 3, an N-Boc protecting group, and an ethyl ester at position 2 . Its molecular formula is C14H21NO5 with a molecular weight of 283.32 g/mol . The 1-azaspiro[3.3]heptane scaffold has been validated as a saturated bioisostere of piperidine—a heterocycle present in over 30 approved drugs—and is increasingly deployed in medicinal chemistry to improve physicochemical and pharmacokinetic profiles [1].

Why Generic Piperidine or Morpholine Building Blocks Cannot Replace 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate


Simple interchange of 1-tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate with a generic piperidine, morpholine, or piperazine building block is chemically unsound because the azaspiro[3.3]heptane core imposes distinct conformational restriction, altered nitrogen basicity, and systematically lower lipophilicity relative to the monocyclic heterocycles it replaces . Degorce et al. demonstrated that replacing a piperidine or morpholine with an azaspiro[3.3]heptane in matched molecular pairs lowers logD₇.₄ by up to −1.0 unit, while N-linked 2-azaspiro[3.3]heptanes can increase logD₇.₄ by +0.5 unit—meaning the regioisomeric connectivity and substitution pattern critically determine physicochemical outcome . Moreover, azaspiro[3.3]heptanes are not suitable bioisosteres for morpholines, piperidines, or piperazines when used as non-terminal groups due to significant geometric changes . Therefore, generic substitution without precise structural matching risks unpredictable ADME and potency shifts.

Quantitative Differentiation Evidence for 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate Against Closest Analogs


Lipophilicity (logD₇.₄) Lowering Relative to Piperidine and Morpholine Bioisostere Replacements

In a matched molecular pair analysis conducted by Degorce et al. at AstraZeneca, introducing an azaspiro[3.3]heptane core in place of a morpholine or piperidine ring lowered the measured logD₇.₄ by as much as −1.0 unit across multiple chemotypes . By contrast, N-linked 2-azaspiro[3.3]heptane regioisomers exhibited a logD₇.₄ increase of up to +0.5 unit, underscoring the dependence on connectivity . The 1-azaspiro[3.3]heptane scaffold—the core of the target compound—is specifically associated with the logD-lowering effect, not the logD-increasing effect.

Lipophilicity ADME Bioisosterism

Nitrogen Basicity (pKa) Matching of Piperidine by the 1-Azaspiro[3.3]heptane Scaffold

The pKa of the nitrogen in the 1-azaspiro[3.3]heptane system has been reported as 11.2–11.4, which is nearly identical to that of piperidine (pKa ~11.2) [1]. This contrasts with morpholine (pKa ~8.4) and piperazine (pKa ~9.7 for the secondary amine), where azaspiro[3.3]heptane substitution introduces a significant basicity mismatch and consequent changes in ionization state at physiological pH [2].

Basicity pKa Bioisosterism

Regioisomer-Dependent logD Modulation: 1-Azaspiro[3.3]heptane vs. 2-Azaspiro[3.3]heptane

Degorce et al. identified a critical regioisomer-dependent divergence in lipophilicity: while 1-azaspiro[3.3]heptane-containing molecules lowered logD₇.₄ (up to −1.0), the isomeric N-linked 2-azaspiro[3.3]heptane scaffold increased logD₇.₄ by up to +0.5 unit, consistent with the net addition of a carbon atom without the compensatory increase in basicity . This means that procurement of a 2-azaspiro[3.3]heptane building block instead of the 1-azaspiro regioisomer would yield opposite lipophilicity modulation, fundamentally altering the ADME trajectory of a lead series.

Regioselectivity Lipophilicity Structure-Property Relationships

Synthetic Accessibility: High Diastereoselectivity in Azaspiro[3.3]heptane Scaffold Construction

The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes—closely related to the target compound's core—proceeds with yields up to 90% and diastereomeric ratios reaching 98:2 via a three-step protocol involving diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman imines, followed by reduction and cyclization [1]. For the 1-azaspiro[3.3]heptane series specifically, the critical reduction of the spirocyclic β-lactam intermediate requires alane (AlH₃) to achieve selective reduction without ring cleavage; borane-based reagents and LiAlH₄ produced significant ring-opening side products [2].

Synthetic Methodology Diastereoselectivity Scalability

Bupivacaine Bioisostere Replacement: Retention of Pharmacological Activity with Patent Freedom

Kirichok et al. demonstrated that incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic bupivacaine—replacing its native piperidine ring—yielded a new analogue described as having 'high activity' [1]. While quantitative in vivo potency data were not disclosed in the primary publication, the successful replacement of piperidine in a marketed drug context provides proof-of-concept that the 1-azaspiro[3.3]heptane scaffold can maintain target engagement while creating novel, patent-free chemical matter [1].

Bioisosterism Anesthetic Activity Patent Strategy

Geometric Vector Analysis: 1-Azaspiro[3.3]heptane Exit Vector Angles vs. Piperidine

The Kirichok et al. study includes a comparative geometric analysis of 1-azaspiro[3.3]heptane versus 2-substituted piperidine, showing that the spirocyclic scaffold provides distinct exit vector angles and substitution trajectories [1]. The azetidine and cyclobutane rings of the azaspiro[3.3]heptane impose different spatial orientation of substituents compared to the chair conformation of piperidine, which can alter the three-dimensional presentation of pharmacophoric elements to a protein binding site [1]. The target compound, with functionality at positions 2 and 3, offers specific vectors for further derivatization that differ from those available on a piperidine-2-carboxylate ester.

Conformational Analysis Exit Vectors Structure-Based Design

Highest-Impact Procurement Scenarios for 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate


Piperidine Scaffold-Hopping in CNS Drug Discovery Programs

When a lead series containing a piperidine ring has reached an SAR plateau or faces ADME liabilities linked to excessive lipophilicity, the target compound provides a functionalized 1-azaspiro[3.3]heptane entry point. The scaffold preserves piperidine-like basicity (pKa ~11.2–11.4) [1] while lowering logD₇.₄ by up to −1.0 unit , directly addressing lipophilicity-driven metabolic instability. The pre-installed N-Boc and ethyl ester groups enable orthogonal deprotection and further derivatization, accelerating SAR exploration.

Generation of Patent-Free Analogues of Piperidine-Containing Marketed Drugs

As demonstrated by the bupivacaine-to-azaspiro replacement study [1], the 1-azaspiro[3.3]heptane scaffold can replace the piperidine ring in established drugs while retaining pharmacological activity. The target compound, with its 3-oxo and 2-ester functionality, serves as a versatile late-stage intermediate for constructing novel, patent-free analogues. Procurement supports IP strategy teams seeking to navigate composition-of-matter patents on piperidine-based therapeutics.

Lead Optimization Requiring logD Reduction Without pKa Perturbation

In projects where lowering lipophilicity is required to improve solubility and reduce off-target binding, but where the protonation state of the amine must remain unchanged for target engagement, the 1-azaspiro[3.3]heptane core is uniquely suited. It lowers logD₇.₄ (up to −1.0) [1] while matching piperidine pKa within 0.2 units , unlike morpholine or piperazine replacements that would alter the ionized fraction by >100-fold. The target compound provides this scaffold with orthogonal protecting groups ready for library synthesis.

Synthesis of Conformationally Restricted β-Lactam-Derived Building Block Libraries

The target compound is a spirocyclic β-lactam derivative accessible via thermal [2+2] cycloaddition of endocyclic alkenes with Graf isocyanate [1]. Its 3-oxo group retains β-lactam-like reactivity, enabling reduction (with alane for selectivity) or nucleophilic opening to generate diverse 1-azaspiro[3.3]heptane derivatives [1]. Procurement of this intermediate bypasses the need to handle alane reagents internally, providing a direct path to functionalized azaspiro building blocks for parallel synthesis.

Quote Request

Request a Quote for 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.